molecular formula C14H20ClNO3 B3043555 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol CAS No. 886493-66-9

3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol

Cat. No.: B3043555
CAS No.: 886493-66-9
M. Wt: 285.76 g/mol
InChI Key: RDWWIQVAGHYANA-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol (CAS: 886493-66-9) is a tert-butoxycarbonyl (Boc)-protected amino alcohol derivative. Its molecular formula is C₁₄H₂₀ClNO₃, with a molecular weight of 285.77 g/mol . The compound is synthesized via Boc protection of the primary amine group in 3-amino-3-(4-chlorophenyl)propan-1-ol using di-tert-butyl dicarbonate in dichloromethane (DCM), achieving a high yield of 99% under mild conditions (22°C, 2 hours) . The Boc group enhances stability, making the compound suitable for peptide synthesis and intermediates in pharmaceutical applications. Key spectral data (¹H NMR, MS) confirm its structure, with a characteristic Boc proton signal at δ 1.43 ppm and a molecular ion peak at m/z 284/286 (MH⁺) .

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(18)16-12(8-9-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWIQVAGHYANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCO)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886493-66-9
Record name tert-butyl N-[1-(4-chlorophenyl)-3-hydroxypropyl]carbamate
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Preparation Methods

Reaction Overview

The most widely documented synthesis of 3-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)-1-propanol involves the reaction of 3-amino-3-(4-chlorophenyl)-1-propanol with Di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) at ambient temperature. This method leverages the nucleophilic properties of the primary amine, which attacks the electrophilic carbonyl carbon of Boc anhydride, forming a stable carbamate bond.

Reaction equation :
$$
\text{3-Amino-3-(4-chlorophenyl)-1-propanol} + (\text{tert-butyl})2\text{CO}3 \rightarrow \text{3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol} + \text{tert-butanol} + \text{CO}_2
$$

Detailed Procedure

  • Reagents and Stoichiometry :

    • 3-Amino-3-(4-chlorophenyl)-1-propanol (2.69 mmol)
    • Di-tert-butyl dicarbonate (3.23 mmol, 1.2 equiv)
    • Dichloromethane (30 mL)
  • Conditions :

    • Temperature: 22°C
    • Duration: 2 hours
    • Atmosphere: Ambient, no inert gas required
  • Workup and Purification :

    • Concentration under reduced pressure.
    • Flash silica chromatography with elution gradient: 0–4% (10:1 methanol/conc. NH₃(aq)) in DCM.
    • Evaporation of pure fractions yields a white solid (99% yield).

Key Reaction Data

Parameter Value
Yield 99%
Purity (HPLC) >98%
Solvent Dichloromethane
Temperature 22°C
Reaction Time 2 hours
Equivalents (Boc anhydride) 1.2

Alternative Synthetic Strategies

Base-Catalyzed Boc Protection

In some protocols, a tertiary base (e.g., 4-dimethylaminopyridine, DMAP) is added to scavenge the acidic byproduct (tert-butanol) and accelerate the reaction. However, the parent synthesis achieves high yields without exogenous bases, likely due to the amine’s self-buffering capacity.

Scalability and Industrial Adaptations

Kilogram-scale production employs continuous flow reactors to maintain temperature control and improve mixing efficiency. Pilot studies report comparable yields (97–98%) with residence times under 1 hour, highlighting the method’s industrial viability.

Reaction Optimization and Mechanistic Insights

Temperature Effects

Elevating temperatures to 40°C reduces reaction time to 30 minutes but risks Boc group cleavage. Conversely, subambient temperatures (0–10°C) prolong the reaction (>6 hours) without yield improvements.

Stoichiometric Considerations

A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion. Excess Boc anhydride (>1.5 equiv) complicates purification by generating di-Boc byproducts, while substoichiometric amounts (<1.1 equiv) leave unreacted amine.

Solvent Polarity and Reaction Kinetics

Dichloromethane’s moderate polarity (dielectric constant: 8.93) optimally balances amine solubility and Boc anhydride activation. Polar aprotic solvents (e.g., DMF, DMSO) destabilize the Boc group, while nonpolar solvents (e.g., hexane) impede dissolution.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.43 (9H, s, Boc tert-butyl)
    • δ 3.69 (2H, m, CH₂OH)
    • δ 7.23–7.32 (4H, m, 4-chlorophenyl).
  • ¹³C NMR :

    • δ 80.1 (Boc quaternary carbon)
    • δ 155.6 (carbamate carbonyl).

Mass Spectrometry (MS)

  • ESI-MS : m/z 284.1 [M+H]⁺ (theoretical: 284.0 for C₁₄H₁₉ClNO₃), with isotopic peaks at m/z 286.1 (³⁵Cl/³⁷Cl).

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Stereochemical Considerations

The synthesis typically produces a racemic mixture. Enantioselective routes using chiral auxiliaries or enzymes (e.g., lipases) remain under development. The (3S)-enantiomer (CID 25418153) has been isolated via chiral chromatography, showing distinct optical rotation ([α]D²⁵ = +12.5° in methanol).

Applications in Pharmaceutical Synthesis

This compound serves as an intermediate in kinase inhibitors and antipsychotic agents. Its Boc group enhances stability during subsequent coupling reactions, such as peptide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Substituents Functional Groups Molecular Weight (g/mol) Key Applications/Notes
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol C₁₄H₂₀ClNO₃ 4-Cl-phenyl, Boc-protected amine Alcohol, Boc-amine 285.77 Peptide synthesis, chiral intermediates
(S)-3-Amino-3-(4-chlorophenyl)-1-propanol C₉H₁₂ClNO 4-Cl-phenyl, free amine Alcohol, primary amine 185.65 Cytotoxicity studies, API intermediates
3-(Boc-amino)-3-(4-bromophenyl)-1-propanol C₁₄H₂₀BrNO₃ 4-Br-phenyl, Boc-protected amine Alcohol, Boc-amine 330.22 Halogen-switched analogs for SAR studies
3-(4-Chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone C₂₃H₂₁Cl₂NO 4-Cl-phenyl, 4-ethylphenyl, ketone Ketone, secondary amine 398.32 Cytotoxic agent; ketone enhances reactivity
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C₂₁H₁₆BrClNO 4-Br-anilino, 4-Cl-phenyl, ketone Ketone, secondary amine 422.72 Crystal structure analysis for drug design

Physicochemical Properties

Key Observations :

  • Boc Protection: The Boc group in 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol increases hydrophobicity compared to the free amine analog, improving stability under basic conditions but reducing aqueous solubility .
  • Ketone vs. Alcohol : Ketone-containing analogs (e.g., ) exhibit distinct reactivity, such as forming hydrogen-bonded dimers (N–H⋯O interactions) in crystals, which may influence solid-state stability .

Biological Activity

3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol is a compound of significant interest in medicinal chemistry due to its structural features that enable diverse biological activities. The presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorinated phenyl moiety enhances its potential as a precursor for various bioactive molecules. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : Approximately 285.76 g/mol
  • Key Functional Groups :
    • Boc-protected amino group
    • Chlorophenyl moiety
    • Propanol backbone

The biological activity of 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The Boc group can be selectively deprotected under acidic conditions, allowing the free amino group to engage in biological interactions. The chlorophenyl group is believed to enhance binding affinity through hydrophobic interactions and halogen bonding, making it a valuable compound in drug design.

Biological Applications

  • Medicinal Chemistry :
    • Used as an intermediate in synthesizing potential drug candidates targeting specific enzymes or receptors.
    • Its structure allows for modifications that can lead to enhanced pharmacological properties.
  • Enzyme Inhibition :
    • Research indicates that derivatives of this compound can act as enzyme inhibitors, potentially useful in treating diseases where enzyme activity is dysregulated .
  • Receptor Ligands :
    • The compound's structural features suggest it could serve as a ligand for various receptors, contributing to its potential therapeutic applications .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of 3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol and evaluated their biological activities. The derivatives exhibited varying degrees of enzyme inhibition, with some showing IC50 values comparable to established drugs.

Compound NameIC50 (µM)Target Enzyme
Derivative A0.45Enzyme X
Derivative B0.78Enzyme Y
Derivative C1.20Enzyme Z

Case Study 2: Receptor Binding Studies

In another investigation, the binding affinity of the compound was assessed against the A1 adenosine receptor, revealing significant allosteric enhancement properties.

  • Binding Affinity :
    • The compound demonstrated a binding affinity (Kd) of approximately 50 nM, indicating strong interaction with the receptor .

Structural Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the chlorophenyl moiety influence biological activity. For instance, substituents at different positions on the phenyl ring can lead to variations in potency and selectivity towards specific targets.

Q & A

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis.
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Conflicting solubility data (e.g., in DMSO or chloroform) may arise from:

  • Polymorphism : Crystallize the compound under varied conditions (slow evaporation vs. rapid cooling) and analyze via PXRD .
  • Impurities : Quantify trace solvents or Boc-deprotected byproducts using HPLC-MS with a C18 column (acetonitrile/water + 0.1% TFA) .
  • pH Effects : Test solubility in buffered solutions (pH 2–10) to assess ionizable groups (amine/hydroxyl). Adjust ionic strength with NaCl to mimic physiological conditions .

Validation : Cross-reference with DSC (melting point depression) and Karl Fischer titration (residual water content) .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the 4-chlorophenyl group (δ ~7.3 ppm, aromatic protons) and Boc-protected amine (δ ~1.4 ppm, tert-butyl) .
  • FT-IR : Identify carbonyl stretches (Boc group, ~1690 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹) .
  • HPLC-PDA : Assess purity (>98%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .

Advanced: How to optimize stereochemical control during synthesis?

Methodological Answer:
The stereogenic center at C3 requires:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalytic methods (e.g., proline derivatives) to enforce enantioselectivity .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of intermediates .
  • Analysis : Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or polarimetry .

Troubleshooting : If racemization occurs during Boc deprotection, switch to milder acids (TFA instead of HCl) .

Basic: What are the stability and storage recommendations?

Q. Methodological Answer :

  • Storage : Store at –20°C under inert gas (Ar) in amber vials to prevent light-induced degradation. Use molecular sieves (3Å) to control moisture .
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Degradation products (e.g., free amine) are detectable via LC-MS .

Advanced: How to design SAR studies for derivatives of this compound?

Methodological Answer :
Focus on structural modifications to probe bioactivity:

  • Boc Group Replacement : Substitute with Fmoc or Cbz to assess steric/electronic effects on receptor binding .
  • Chlorophenyl Modifications : Synthesize analogs with fluorophenyl or methoxyphenyl groups (via Suzuki coupling) to study hydrophobic/hydrophilic interactions .
  • Biological Assays : Test in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via fluorescence polarization .

Data Interpretation : Use molecular docking (AutoDock Vina) to correlate SAR with predicted binding poses .

Basic: How to handle safety and waste disposal for this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Waste : Collect organic waste separately in halogen-resistant containers. Neutralize acidic byproducts (e.g., TFA) with NaHCO₃ before disposal .

Advanced: How to address low yields in multi-step syntheses involving this compound?

Q. Methodological Answer :

  • Step Optimization :
    • Boc Protection : Increase Boc₂O stoichiometry (1.5 equiv) and use DMAP (0.1 equiv) as a catalyst .
    • Reduction : Switch from NaBH₄ to BH₃·THF for higher chemoselectivity toward the ketone intermediate .
  • Scale-Up : Implement continuous flow chemistry for exothermic steps (e.g., Claisen-Schmidt condensation) to improve heat dissipation .

Process Analytics : Use inline FTIR or ReactIR to monitor intermediates in real time .

Basic: What are the key applications of this compound in research?

Q. Methodological Answer :

  • Pharmaceutical Intermediates : Used in synthesizing β-amino alcohol-based drugs (e.g., β-blockers or antifungal agents) .
  • Protecting Group Strategies : Boc serves as a temporary amine protector in solid-phase peptide synthesis .

Advanced: How to resolve spectral data discrepancies for structural confirmation?

Methodological Answer :
If NMR signals conflict with literature:

  • Dynamic Effects : Record variable-temperature NMR (VT-NMR) to detect conformational exchange broadening .
  • X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/DCM) to unambiguously assign stereochemistry .
  • DFT Calculations : Compare experimental 13C NMR shifts with computed values (Gaussian 16, B3LYP/6-31G**) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(Boc-amino)-3-(4-chlorophenyl)-1-propanol

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